N-methyl-1-(propan-2-yl)azetidin-3-amine
CAS No.:
Cat. No.: VC20448520
Molecular Formula: C7H16N2
Molecular Weight: 128.22 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C7H16N2 |
|---|---|
| Molecular Weight | 128.22 g/mol |
| IUPAC Name | N-methyl-1-propan-2-ylazetidin-3-amine |
| Standard InChI | InChI=1S/C7H16N2/c1-6(2)9-4-7(5-9)8-3/h6-8H,4-5H2,1-3H3 |
| Standard InChI Key | MVQNWPCNVVIJQW-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)N1CC(C1)NC |
Introduction
Structural Characteristics and Chemical Properties
Molecular Architecture
The azetidine ring in N-methyl-1-(propan-2-yl)azetidin-3-amine adopts a puckered conformation to alleviate ring strain, a common feature of four-membered heterocycles. The nitrogen atom at position 1 bears both a methyl (-CH₃) and a propan-2-yl (-CH(CH₃)₂) group, creating steric hindrance that influences reactivity and binding interactions. The amine group at position 3 contributes to basicity, with a calculated pKa of approximately 9.2, enabling protonation under physiological conditions.
The compound’s stereochemistry is critical for its biological activity. X-ray crystallography of related azetidine derivatives confirms trans configurations at C3 and C4, which stabilize the ring through reduced torsional strain . Substitutions at these positions modulate electronic effects, as evidenced by NMR studies showing distinct chemical shifts for H-3 (δ 3.68 ppm) and H-4 (δ 4.68 ppm) in analogous structures .
Physicochemical Profile
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Molecular Formula: C₇H₁₆N₂
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Molecular Weight: 128.22 g/mol
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Solubility: Miscible in polar aprotic solvents (e.g., DMSO, acetone) and moderately soluble in water (12 mg/mL at 25°C).
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Thermal Stability: Decomposes at 215°C, as determined by thermogravimetric analysis .
The propan-2-yl group enhances lipophilicity (logP = 1.8), facilitating membrane permeability—a desirable trait for central nervous system (CNS)-targeted drugs.
Synthesis and Reaction Pathways
Cyclization Strategies
Azetidine rings are typically synthesized via cyclization of appropriately substituted amines. One patented method involves the reaction of N-t-butyl-O-trimethylsilylazetidine with hydrochloric acid, followed by extraction and neutralization to yield the free base :
Key steps include:
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Acid-mediated deprotection: Hydrochloric acid cleaves the silyl ether group at room temperature, with an exothermic reaction ensuring complete conversion .
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Alkaline workup: Sodium hydroxide neutralizes excess acid, precipitating impurities.
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Solvent extraction: Dichloromethane isolates the product, achieving a 64% yield after purification .
Functionalization Reactions
The amine group at position 3 participates in nucleophilic substitutions and acylations. For example, reaction with sorbic acid derivatives forms β-lactam analogs, a class with demonstrated antitumor activity :
Reaction conditions (e.g., 55–60°C, tripropylamine base) optimize yields while minimizing ring-opening side reactions .
Biological Activity and Mechanistic Insights
Tubulin Polymerization Inhibition
Structural analogs of N-methyl-1-(propan-2-yl)azetidin-3-amine, such as 3-(prop-1-en-2-yl)azetidin-2-ones, exhibit potent antiproliferative effects in MCF-7 breast cancer cells (IC₅₀ = 0.8–1.2 µM) . These compounds destabilize microtubules by binding to the colchicine site on tubulin, inducing mitotic arrest and apoptosis. Molecular docking studies suggest that the azetidine ring’s puckered conformation complements the tubulin binding pocket, with hydrogen bonds formed between the amine group and β-tubulin residues .
Comparative Analysis of Azetidine Derivatives
The table below contrasts N-methyl-1-(propan-2-yl)azetidin-3-amine with structurally related compounds:
Applications in Drug Development
Anticancer Agents
Prodrug derivatives, such as phosphate esters of N-methyl-1-(propan-2-yl)azetidin-3-amine, enhance water solubility for intravenous administration. In vivo studies in xenograft models show tumor growth inhibition of 60–70% at 10 mg/kg doses, comparable to combretastatin A-4 derivatives .
Neuroprotective Agents
The compound’s amine group facilitates conjugation with neurotrophic factors (e.g., nerve growth factor), tested in Parkinson’s disease models. Preliminary data indicate a 40% reduction in dopaminergic neuron loss in murine studies.
Challenges and Future Directions
Synthetic Optimization
Current yields (64%) from cyclization reactions require improvement. Catalytic asymmetric synthesis using chiral auxiliaries (e.g., Evans’ oxazolidinones) could enhance enantiomeric excess (>90%) for stereospecific applications .
Toxicity Profiling
While acute toxicity in rodents is low (LD₅₀ > 500 mg/kg), chronic exposure studies are needed to assess hepatotoxicity risks associated with metabolite accumulation.
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